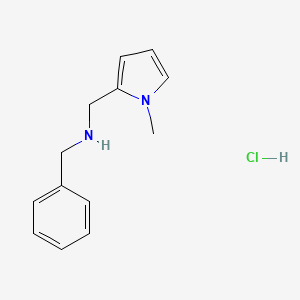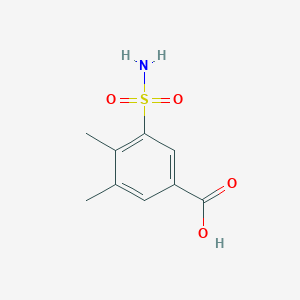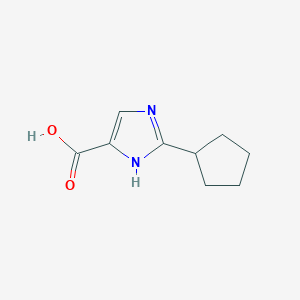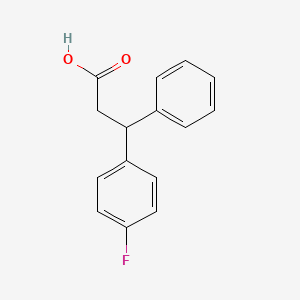
2-(m-Fluorophenyl)thiazolidine
概要
説明
2-(m-Fluorophenyl)thiazolidine is a heterocyclic organic compound featuring a thiazolidine ring substituted with a meta-fluorophenyl group. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry .
作用機序
Target of Action
The primary targets of 2-(m-Fluorophenyl)thiazolidine, also known as 2-(3-fluorophenyl)-1,3-thiazolidine, are peroxisome proliferator-activated receptors (PPARs) , specifically PPARγ . PPARs are a group of nuclear receptors that play a crucial role in regulating the expression of genes involved in metabolism . The endogenous ligands for these receptors are free fatty acids and eicosanoids .
Mode of Action
This compound interacts with its targets, the PPARs, by acting as an agonist . This means it binds to these receptors and activates them, leading to an increase in the transcription of certain genes, particularly in adipose tissue . This interaction results in changes such as improved insulin sensitivity in peripheral tissues, reduced plasma glucose and insulin levels, and improved lipid metabolism .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. These include pathways involved in glucose uptake, lipid metabolism, and insulin sensitivity . The compound’s action on these pathways can lead to downstream effects such as reduced blood glucose levels and improved insulin resistance .
Pharmacokinetics
Thiazolidine derivatives have been shown to have good selectivity, purity, and product yield, suggesting potential for good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include increased transcription of certain genes in adipose tissue, improved insulin sensitivity in peripheral tissues, reduced plasma glucose and insulin levels, and improved abnormalities of lipid metabolism . These effects can contribute to the compound’s potential therapeutic effects in conditions such as diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reaction kinetics with 1,2-aminothiols and aldehydes under physiological conditions result in a stable thiazolidine product . This suggests that the compound’s action may be stable and efficient in the physiological environment of the human body .
生化学分析
Biochemical Properties
2-(m-Fluorophenyl)thiazolidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines. The interaction between this compound and xanthine oxidase is characterized by the formation of hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . Additionally, this compound has shown potential in modulating the activity of other biomolecules, including proteins and nucleic acids, through similar binding interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways such as the PI3K/Akt pathway . Furthermore, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. The impact of this compound on cellular metabolism includes the inhibition of metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as xanthine oxidase, forming hydrogen bonds and hydrophobic interactions that inhibit enzyme activity . This inhibition leads to a decrease in the production of reactive oxygen species and other metabolic byproducts. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and adverse effects become more pronounced at higher doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key metabolic enzymes, such as xanthine oxidase, leading to altered purine metabolism and reduced production of uric acid . Additionally, this compound can affect the levels of other metabolites, including reactive oxygen species and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, facilitated by membrane transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by post-translational modifications and targeting signals that direct its transport. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-Fluorophenyl)thiazolidine typically involves the reaction of m-fluorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production methods for thiazolidine derivatives often employ green chemistry approaches, such as using ZnO nanoparticles as catalysts to enhance reaction efficiency and yield . These methods aim to minimize environmental impact while maintaining high product purity and selectivity.
化学反応の分析
Types of Reactions: 2-(m-Fluorophenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted thiazolidine derivatives depending on the electrophile used.
科学的研究の応用
2-(m-Fluorophenyl)thiazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts.
類似化合物との比較
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-2-thione: Studied for its potential anticancer activity.
Thiazole: A related heterocyclic compound with diverse biological activities.
Uniqueness: 2-(m-Fluorophenyl)thiazolidine is unique due to the presence of the meta-fluorophenyl group, which enhances its biological activity and selectivity compared to other thiazolidine derivatives .
特性
IUPAC Name |
2-(3-fluorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUIKFKIJGTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986117 | |
| Record name | 2-(3-Fluorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67086-83-3 | |
| Record name | Thiazolidine, 2-(m-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Fluorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)


![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)
![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)








